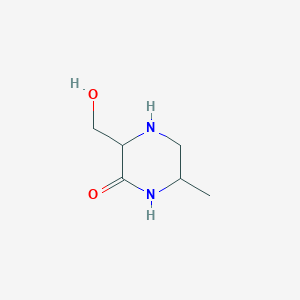
3-(Hydroxymethyl)-6-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-6-methylpiperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains a piperazine ring with a hydroxymethyl group and a methyl group attached to it. HMP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its relatively simple synthesis method. 3-(Hydroxymethyl)-6-methylpiperazin-2-one is also readily available and inexpensive. However, one of the limitations of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its limited solubility in some solvents. This can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 3-(Hydroxymethyl)-6-methylpiperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one and its potential applications in the field of medicinal chemistry and drug discovery.
In conclusion, 3-(Hydroxymethyl)-6-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in the field of medicinal chemistry and drug discovery and has been shown to have antibacterial, antifungal, and antiviral properties. While there are limitations to its use in lab experiments, 3-(Hydroxymethyl)-6-methylpiperazin-2-one has a number of advantages, including its relatively simple synthesis method and low cost. Further research is needed to fully understand the potential applications of 3-(Hydroxymethyl)-6-methylpiperazin-2-one in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have antibacterial, antifungal, and antiviral properties. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
193217-35-5 |
|---|---|
Nom du produit |
3-(Hydroxymethyl)-6-methylpiperazin-2-one |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-7-5(3-9)6(10)8-4/h4-5,7,9H,2-3H2,1H3,(H,8,10) |
Clé InChI |
DSVKRHFJKUSXHM-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(=O)N1)CO |
SMILES canonique |
CC1CNC(C(=O)N1)CO |
Synonymes |
Piperazinone, 3-(hydroxymethyl)-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



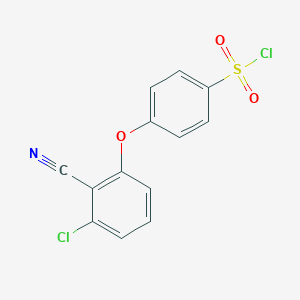
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
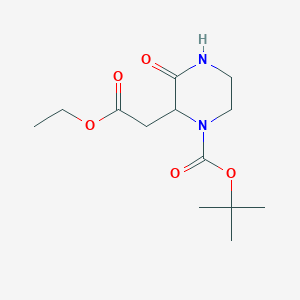
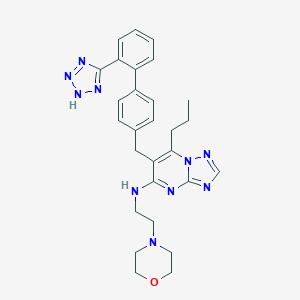
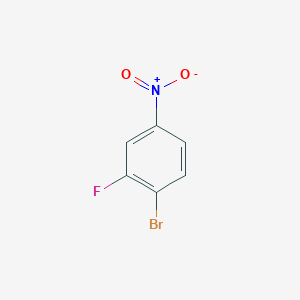
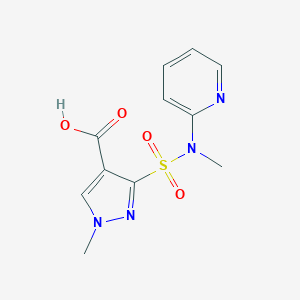
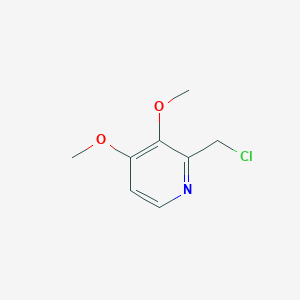
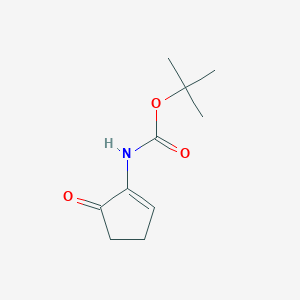

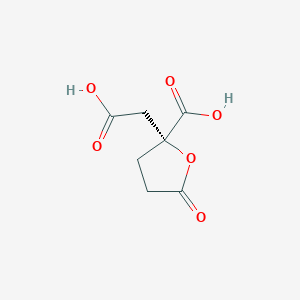
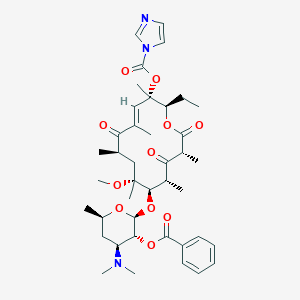

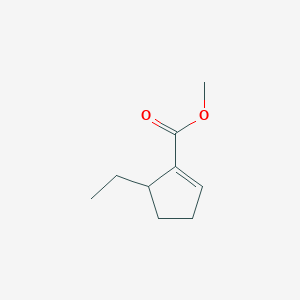
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)